5-Methoxyfuran-2-ol
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Overview
Description
5-Methoxyfuran-2-ol is an organic compound with the molecular formula C5H6O3 and a molecular weight of 114.1 g/mol It is a derivative of furan, a heterocyclic organic compound, and features a methoxy group (-OCH3) attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxyfuran-2-ol can be achieved through several methods. One common approach involves the reaction of furfural with methanol in the presence of an acid catalyst. This process typically requires controlled temperatures and reaction times to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves the use of biomass-derived furfural as a starting material. The conversion of furfural to this compound can be optimized through various catalytic processes, including acid-catalyzed etherification .
Chemical Reactions Analysis
Types of Reactions
5-Methoxyfuran-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert this compound to other furan derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dione, while reduction can produce 5-methoxyfuran .
Scientific Research Applications
5-Methoxyfuran-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methoxyfuran-2-ol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions and as an electrophile in oxidation reactions. Its effects are mediated through the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Furfural: A precursor to 5-Methoxyfuran-2-ol, furfural is also derived from biomass and has similar chemical properties.
5-Hydroxymethylfurfural:
2,5-Furandicarboxylic Acid: This compound is used in the production of biodegradable plastics and has similar reactivity to this compound.
Uniqueness
This compound is unique due to its methoxy functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various industrial applications .
Properties
IUPAC Name |
5-methoxyfuran-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c1-7-5-3-2-4(6)8-5/h2-3,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORGJNYAUIEMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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